Synthesis and Characterization of (R)-4-Methylisoxazolidin-4-ol: A Technical Guide for Advanced Drug Development
Synthesis and Characterization of (R)-4-Methylisoxazolidin-4-ol: A Technical Guide for Advanced Drug Development
Executive Summary
In the landscape of modern medicinal chemistry, the precise control of molecular conformation is paramount. (R)-4-methylisoxazolidin-4-ol (CAS: 644970-85-4) has emerged as a highly versatile chiral building block, particularly distinguished for its utility in synthesizing complex immunomodulatory agents and oncology drugs[1]. By incorporating both a hydrogen-bond donor and a constrained heterocyclic amine, this compound serves as a critical structural motif for tuning atropisomer interconversion rates in Monocarboxylate Transporter 1 (MCT1) inhibitors[2].
This technical guide provides an authoritative, self-validating framework for the synthesis, characterization, and application of (R)-4-methylisoxazolidin-4-ol, moving beyond basic procedures to explain the causality behind specific experimental choices.
Mechanistic Rationale & Retrosynthetic Analysis
The synthesis of highly pure chiral isoxazolidin-4-ols traditionally posed significant stereochemical challenges. The breakthrough methodology, established by, utilizes a highly efficient N-alkylation of N-hydroxyphthalimide with an optically pure 2-methylglycidyl derivative[3].
The Principle of Divergent Stereocontrol: The brilliance of this synthetic route lies in its divergent regioselectivity. The reaction of glycidyl arenesulfonates can lead to entirely different products depending on the specific nature of the sulfonate leaving group[4]. By manipulating the electronic and steric properties of the leaving group, chemists can direct the initial nucleophilic attack of N-hydroxyphthalimide to either the terminal epoxide carbon (C3) or the carbon bearing the leaving group (C1).
This unique mechanistic property allows for the synthesis of both enantiomers of 4-methylisoxazolidin-4-ol from the exact same chiral epoxide starting material[5]. Attack at the terminal carbon followed by cyclization results in stereochemical retention, while direct displacement at the leaving group carbon results in inversion.
Regioselective divergence yielding both enantiomers from a single chiral epoxide.
Experimental Workflow & Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . Each critical transformation is paired with an analytical checkpoint to verify causality and prevent the propagation of synthetic errors.
Step 1: Regioselective N-Alkylation
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Procedure: Dissolve the optically pure 2-methylglycidyl arenesulfonate and N-hydroxyphthalimide in a polar aprotic solvent (e.g., DMF) in the presence of a mild organic base (e.g., triethylamine). Stir the mixture at an elevated temperature (typically 50–70°C) under an inert atmosphere.
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Causality: The mild base deprotonates N-hydroxyphthalimide, significantly enhancing its nucleophilicity without triggering unwanted epoxide polymerization. The specific arenesulfonate directs the attack to the desired carbon to set the (R)-configuration.
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Validation Checkpoint: Aliquot a 10 µL sample for LC-MS analysis. Proceed to Step 2 only when the mass corresponding to the unreacted epoxide is fully depleted and the intermediate mass is dominant.
Step 2: Deprotection and Intramolecular Cyclization
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Procedure: Introduce methanol or hydrazine hydrate to the reaction mixture and heat to reflux.
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Causality: Methanolysis or hydrazinolysis cleaves the robust phthalimide protecting group, liberating the free hydroxylamine[3]. The proximal spatial arrangement of the newly liberated amine and the reactive epoxide/leaving group spontaneously drives an intramolecular cyclization, forming the 5-membered isoxazolidine ring.
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Validation Checkpoint: Monitor via TLC using a Ninhydrin stain. The appearance of a distinct, ninhydrin-active spot confirms the formation of the cyclic secondary amine.
Step 3: Salt Formation and Isolation
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Procedure: Treat the crude free base with a stoichiometric amount of methanolic HCl. Concentrate the solution and recrystallize the residue from isopropanol.
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Causality: The free base of isoxazolidin-4-ol is an oil that can be prone to oxidative degradation. Conversion to the hydrochloride salt locks the amine in a protonated state, drastically enhancing bench stability, raising the melting point, and facilitating purification via crystallization[1].
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Validation Checkpoint: Perform chiral HPLC on the recrystallized product to confirm an enantiomeric excess (ee) of >98%.
Step-by-step synthetic workflow for (R)-4-methylisoxazolidin-4-ol.
Characterization & Analytical Validation
Accurate characterization is critical for downstream pharmaceutical applications. The quantitative data below summarizes the standard analytical profile for the highly pure (R)-4-methylisoxazolidin-4-ol hydrochloride salt[1],[6].
| Parameter | Value / Specification | Analytical Method |
| CAS Registry Number | 644970-85-4 (HCl salt) | Literature/Database Match |
| Molecular Formula | C4H9NO2 · HCl | High-Resolution Mass Spectrometry |
| Molecular Weight | 139.58 g/mol | Mass Spectrometry |
| Enantiomeric Purity | > 98% ee | Chiral HPLC (e.g., Chiralcel OJ or Chiralpak AD) |
| 19F NMR Derivatization | Distinct RS-SR signals (~2.5 ppm apart) | Mosher's Acid or AFPA Derivatization |
Note: For absolute configuration verification without reliance on optical rotation, derivatization with (R)-2-fluorophenylacetic acid (AFPA) followed by 19F NMR provides a highly reliable, self-validating readout of enantiomeric composition[7].
Applications in Drug Development: MCT1 Blockade
The integration of (R)-4-methylisoxazolidin-4-ol into drug scaffolds represents a masterclass in rational drug design. In the development of novel immunosuppressive agents and oncology therapeutics, researchers identified that compounds containing specific amide groups existed as a mixture of slowly interconverting rotational isomers (atropisomers)[2].
By utilizing the (S)- or (R)-hydroxyisoxazolidine motifs, medicinal chemists successfully modulated the rate of this isomer exchange. Variable temperature NMR studies demonstrated that the steric bulk of the methyl group, combined with the hydrogen-bonding capacity of the hydroxyl group, fine-tunes the activation energy required for Ar-CO bond rotation[8]. This optimization directly led to the identification of potent, fast-interconverting Monocarboxylate Transporter 1 (MCT1) blockers, effectively starving target cells of metabolic fuel[2].
Signaling and functional pathway of MCT1 blockade by isoxazolidin-4-ol derivatives.
References
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Martin, B. P., Cooper, M. E., Donald, D. K., & Guile, S. D. (2006). A simple and efficient synthesis of optically pure 4-alkylisoxazolidin-4-ols. Tetrahedron Letters, 47(43), 7635-7639.[Link]
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Guile, S. D., Bantick, J. R., Cooper, M. E., Donald, D. K., Eyssade, C., ... & Martin, B. P. (2007). Optimization of Monocarboxylate Transporter 1 Blockers through Analysis and Modulation of Atropisomer Interconversion Properties. Journal of Medicinal Chemistry, 50(2), 254-263.[Link]
Sources
- 1. CAS: 644970-85-4 | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
